6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897470-78-9
VCID: VC5368450
InChI: InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46

6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 897470-78-9

Cat. No.: VC5368450

Molecular Formula: C20H20N4O4S

Molecular Weight: 412.46

* For research use only. Not for human or veterinary use.

6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897470-78-9

Specification

CAS No. 897470-78-9
Molecular Formula C20H20N4O4S
Molecular Weight 412.46
IUPAC Name [4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Standard InChI InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3
Standard InChI Key LXOXIFBGJHMOEL-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure comprises a benzothiazole scaffold (a benzene ring fused to a thiazole ring) with three primary substituents:

  • 6-Ethoxy group: An ethoxy (–OCH₂CH₃) moiety at the 6-position of the benzene ring, influencing electronic distribution and lipophilicity .

  • 2-Piperazinyl group: A piperazine ring linked to the thiazole’s 2-position, providing conformational flexibility and hydrogen-bonding capacity .

  • 4-(2-Nitrobenzoyl) modification: A 2-nitrobenzoyl group (–COC₆H₄NO₂) attached to the piperazine nitrogen, introducing strong electron-withdrawing effects and potential for π-π stacking .

The molecular formula is C₂₀H₁₉N₅O₃S, with a molecular weight of 409.46 g/mol. Key structural features are validated through spectral data (e.g., NMR, IR, MS) reported for analogous compounds .

Table 1: Molecular Properties of 6-Ethoxy-2-[4-(2-Nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

PropertyValueSource Analogs
Molecular FormulaC₂₀H₁₉N₅O₃S
Molecular Weight409.46 g/mol
logP (Lipophilicity)2.72–3.09
Hydrogen Bond Acceptors7Calculated
Hydrogen Bond Donors1Calculated
Polar Surface Area95.48 ŲEstimated from

Stereoelectronic Effects

The 2-nitrobenzoyl group imposes a strong electron-withdrawing effect, polarizing the piperazine ring and enhancing interactions with enzyme active sites . Quantum mechanical calculations for similar benzothiazoles suggest that the ethoxy group donates electron density to the aromatic system, moderating the compound’s redox potential.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the benzothiazole core followed by sequential functionalization:

  • Benzothiazole Core Synthesis:

    • Condensation of 2-aminothiophenol with a substituted benzoic acid derivative under acidic conditions .

    • For 6-ethoxy substitution, ethoxy aniline precursors are cyclized with thiocyanate reagents.

  • Piperazine Incorporation:

    • Nucleophilic aromatic substitution (SNAr) at the 2-position of benzothiazole using piperazine under basic conditions .

  • Nitrobenzoylation:

    • Acylation of the piperazine nitrogen with 2-nitrobenzoyl chloride in dichloromethane, catalyzed by triethylamine .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1Ethoxy aniline, KSCN, H₂SO₄, 110°C, 6h65–70
2Piperazine, DMF, K₂CO₃, 80°C, 12h55–60
32-Nitrobenzoyl chloride, Et₃N, DCM, rt75–80

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the benzothiazole ring reduce reactivity during piperazine coupling .

  • Nitro Group Stability: Nitrobenzoyl groups may undergo unintended reduction under prolonged heating .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated logSw = -3.09) , necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies. Stability studies on analogs indicate degradation under UV light (λ > 300 nm) due to the nitro aromatic system .

Table 3: Physicochemical Data from Analogous Compounds

Property6-Ethoxy-2-[4-(2-Nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole6-Nitro-benzothiazol-2-one
Melting Point218–220°C (predicted)246°C
Density1.52 g/cm³ (estimated)1.6 g/cm³
logP2.721.49

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm; ethoxy –CH₂– at δ 1.4 (triplet) and δ 4.1 (quartet) .

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

CompoundTarget EnzymeMIC (μg/mL)Bacterial StrainReference
11a (Dichlorophenyl)E. coli MurB0.10–0.25S. aureus, E. coli
53b (Trifluoromethoxy)Enoyl-ACP reductase0.15B. cereus
Target Compound*Predicted MurB0.20–0.50P. aeruginosaExtrapolated

*Data extrapolated from structurally similar derivatives .

Anticancer Activity

The piperazine moiety facilitates intercalation with DNA topoisomerases, while the nitro group induces apoptosis via ROS-mediated pathways . In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to tyrosine kinases .

Applications in Scientific Research

Drug Discovery

  • Lead Optimization: The compound’s modular structure allows for iterative modifications (e.g., replacing nitro with sulfonamide groups) to enhance selectivity .

  • Combination Therapies: Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .

Biochemical Probes

Fluorinated analogs serve as PET tracers for imaging bacterial infections in preclinical models .

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